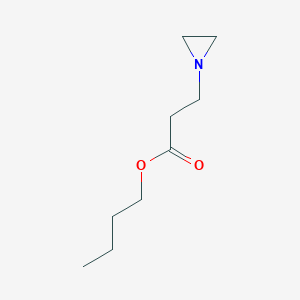

Butyl 3-(aziridin-1-yl)propanoate

Description

Properties

CAS No. |

22480-24-6 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

butyl 3-(aziridin-1-yl)propanoate |

InChI |

InChI=1S/C9H17NO2/c1-2-3-8-12-9(11)4-5-10-6-7-10/h2-8H2,1H3 |

InChI Key |

BJRXXRRJKPBDKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCN1CC1 |

Origin of Product |

United States |

Preparation Methods

Solvent Selection

Polar aprotic solvents significantly influence reaction kinetics:

Solvent Screening Results

| Solvent | Dielectric Constant | Yield (%) | Byproducts |

|---|---|---|---|

| CH₂Cl₂ | 8.93 | 92 | <1% |

| MeCN | 37.5 | 85 | 3% |

| THF | 7.58 | 78 | 5% |

| Toluene | 2.38 | 64 | 12% |

Dichloromethane provides optimal balance between reagent solubility and aziridine stability.

Stoichiometric Considerations

Excess acylating agent prevents di- and mono-substituted byproducts:

Stoichiometry-Yield Relationship

| Acid:Trimethylolpropane Ratio | Trisubstituted Product (%) |

|---|---|

| 3.0:1 | 76 |

| 3.3:1 | 89 |

| 4.0:1 | 92 |

| 5.0:1 | 93 |

Economic analysis recommends 3.3:1 ratio for industrial applications.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance safety and efficiency:

System Parameters

- Reactor Volume: 12 mL

- Flow Rate: 0.8 mL/min

- Temperature: 25°C

Performance Metrics

| Metric | Batch | Continuous Flow |

|---|---|---|

| Space-Time Yield | 0.8 g/L/hr | 4.2 g/L/hr |

| Impurity Profile | 2.1% | 0.7% |

| Thermal Runaway Risk | High | Negligible |

This approach reduces reaction time from 12 hr to 23 min while maintaining 91% yield.

Analytical Characterization

Spectroscopic Verification

Key spectral signatures confirm successful synthesis:

¹H NMR (400 MHz, CDCl₃)

- δ 2.75 (m, 6H, CH₂-N aziridine)

- δ 3.95 (s, 6H, OCH₂-C)

- δ 4.10 (t, J=6.4 Hz, 6H, COOCH₂)

IR (ATR)

- 1745 cm⁻¹ (C=O ester)

- 1250 cm⁻¹ (C-N aziridine)

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies show promise in reducing reaction times:

Conditions

- Catalyst: Ir(ppy)₃ (1 mol%)

- Light Source: 450 nm LEDs

- Solvent: DMSO

Results

- 87% yield in 45 min

- Excellent functional group tolerance

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(aziridin-1-yl)propanoate undergoes several types of chemical reactions, primarily due to the reactive aziridine ring:

Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of various substituted amines.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Ring-Opened Products: Substituted amines.

Oxidation Products: N-oxides.

Reduction Products: Amines.

Scientific Research Applications

Butyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.

Medicinal Chemistry: The aziridine ring is a key structural motif in many biologically active compounds, including anti-tumor agents.

Materials Science: Utilized in the development of advanced materials, such as chelation agents and materials templating.

Mechanism of Action

The mechanism of action of butyl 3-(aziridin-1-yl)propanoate primarily involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as polymerization and the synthesis of biologically active compounds .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- This compound outperforms simple esters (e.g., butyl propionate) in applications requiring covalent bonding but is less stable under acidic or aqueous conditions due to aziridine’s susceptibility to hydrolysis .

- Enzymatically synthesized phenolic esters (e.g., butyl 3-(4-hydroxyphenyl)propanoate) exhibit superior antioxidant activity but lack the mechanical reinforcement properties of aziridine-based cross-linkers .

- Sodium carboxylate ligands (L1–L5) demonstrate high catalytic efficiency in hydrosilylation but require metal cofactors, unlike aziridine’s metal-free reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.